

A Comparative Guide to the Structural Confirmation of Methyl 2,2-dithienylglycolate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Methyl 2,2-dithienylglycolate** and its primary regioisomeric impurity, Methyl 2,3-dithienylglycolate. Understanding the distinct structural features of these compounds is critical for quality control and regulatory compliance in the pharmaceutical industry, particularly in the synthesis of anticholinergic drugs where **Methyl 2,2-dithienylglycolate** is a key intermediate.[1] This document outlines the experimental data and protocols necessary to unequivocally confirm the desired 2,2-isomer and differentiate it from its 2,3-counterpart.

Spectroscopic and Analytical Data Comparison

The following tables summarize the key experimental data for the structural elucidation of **Methyl 2,2-dithienylglycolate** and its 2,3-regioisomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Protons	Methyl 2,2- dithienylglycolate (δ, ppm)	Methyl 2,3- dithienylglycolate (δ, ppm)
OCH₃	3.83	3.87
ОН	4.68	4.55
Thienyl H	7.00 (dd, J=5.1, 3.6 Hz, 2H)	7.10 (dd, J=5.0, 1.3 Hz, 1H)
7.19 (m, 2H)	7.19 (m, 1H)	
7.28 (dd, J=5.1, 1.2 Hz, 2H)	7.28 (dd, J=5.0, 3.0 Hz, 1H)	_
7.39 (dd, J=3.0, 1.3 Hz, 1H)		

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Carbon	Methyl 2,2- dithienylglycolate (δ, ppm)	Methyl 2,3- dithienylglycolate (δ, ppm)
OCH₃	53.3	53.9
С-ОН	77.9	78.4
Thienyl C	125.8	123.2
126.4	125.8	
127.1	126.8	
144.7	127.6	
142.5		_
144.7	_	
C=O	173.3	173.4

Table 3: Other Analytical Data for Methyl 2,2-dithienylglycolate



Analytical Technique	Observed Results	
Mass Spectrometry (ESI-MS)	Molecular Ion [M+H] ⁺ consistent with C11H10O3S2 (Exact Mass: 254.0071)	
Melting Point	93-95 °C	
X-ray Powder Diffraction (XRPD)	Distinguishable peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, 22.94° (2-Theta, ± 0.1)[2]	
Differential Scanning Calorimetry (DSC)	Endothermic peak at $93.25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ with an onset at $92.78^{\circ}\text{C} \pm 1^{\circ}\text{C}$	
Thermogravimetric Analysis (TGA)	Onset of thermal decomposition around 200°C[2]	

Note: Specific IR and detailed mass spectrometry fragmentation data for both isomers were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Methyl 2,2-dithienylglycolate

A common method for the synthesis of **Methyl 2,2-dithienylglycolate** involves a Grignard reaction.[1] 2-Thienylmagnesium bromide is reacted with dimethyl oxalate. The resulting product is then purified, often through recrystallization, to yield the final compound. It is crucial to monitor the reaction and purification process to minimize the formation of the Methyl 2,3-dithienylglycolate impurity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)



Electrospray ionization (ESI) mass spectrometry is performed in positive ion mode.[2] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound.

X-ray Powder Diffraction (XRPD)

XRPD analysis is conducted using a diffractometer with Cu K α radiation.[2] The sample is scanned over a 2 θ range to obtain a diffraction pattern that is characteristic of the crystalline form of the compound.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal transitions of the sample.[2] Thermogravimetric Analysis (TGA) is performed to evaluate the thermal stability and decomposition temperature of the compound.[2]

Comparative Analysis and Structural Confirmation

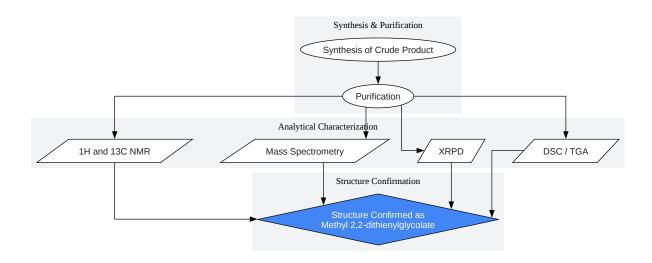
The primary method for distinguishing between **Methyl 2,2-dithienylglycolate** and its 2,3-isomer is through NMR spectroscopy.

- ¹H NMR: The proton NMR spectrum of the 2,2-isomer exhibits a simpler aromatic region compared to the 2,3-isomer. The two thiophene rings in the 2,2-isomer are chemically equivalent, leading to fewer and more symmetrical signals. In contrast, the 2,3-isomer, with two non-equivalent thiophene rings, shows a more complex and less symmetrical pattern of signals in the aromatic region.
- ¹³C NMR: Similarly, the carbon NMR spectrum of the 2,2-isomer displays fewer signals for the thiophene carbons due to the molecule's symmetry. The 2,3-isomer will have a greater number of distinct signals corresponding to the different carbon environments in the two thiophene rings.

The combination of NMR data with the molecular weight confirmation from mass spectrometry provides a robust confirmation of the **Methyl 2,2-dithienylglycolate** structure. The other analytical techniques such as XRPD, DSC, and TGA further characterize the solid-state properties of the pure compound.



Visualizations Structural Confirmation Workflow

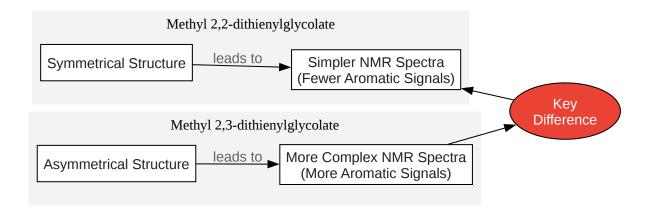


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Caption: Workflow for the synthesis, purification, and structural confirmation of **Methyl 2,2-dithienylglycolate**.

Key Distinguishing Features





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Caption: Comparison of key distinguishing features between the 2,2- and 2,3-isomers of Methyl dithienylglycolate.

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